(24R)-24-methylcycloart-25-en-3beta-ol
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Overview
Description
(24R)-24-methylcycloart-25-en-3beta-ol is a 3beta-hydroxy steroid. It derives from a hydride of a lanostane.
Scientific Research Applications
Triterpenoids and Structural Analysis
Research on triterpenoids, including compounds related to (24R)-24-methylcycloart-25-en-3beta-ol, has identified their presence in various plant species. For example, studies on Dysoxylum malabaricum have isolated similar compounds, highlighting the diverse structural forms of these triterpenoids (Hisham et al., 2001). Conformational analysis of related sterols, like 24,25-dehydropollinastanol, has shown significant implications on their molecular shape, influencing their functional roles in biological systems (Nes et al., 1988).
Anti-Infective and Cytotoxic Properties
Compounds structurally akin to this compound have demonstrated anti-infective properties. For instance, research on Blepharodon nitidum found that similar compounds exhibit in vitro anti-Mycobacterium tuberculosis and antileishmanial activities, as well as cytotoxic activity against human tumor cell lines (Aponte et al., 2008).
Cytotoxicity and Cancer Chemoprevention
Cycloartane-type triterpenoids from Commiphora opobalsamum, which are structurally related to this compound, have been shown to exhibit moderate cytotoxicity against human prostate tumor cell lines (Shen et al., 2008). Additionally, a study on a variety of cycloartane-type and related triterpenoids indicated that they possess inhibitory effects on Epstein-Barr virus early antigen activation and nitric oxide donor activation, suggesting their potential in cancer chemoprevention (Kikuchi et al., 2007).
Antidiabetic Activity
Research on cycloart-23-ene-3beta, 25-diol, a compound similar to this compound, has demonstrated antidiabetic activity in animal models. This includes the increase of pancreatic insulin secretion and antioxidant activity (Badole & Bodhankar, 2010).
Properties
Molecular Formula |
C31H52O |
---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R,5R)-5,6-dimethylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C31H52O/c1-20(2)21(3)9-10-22(4)23-13-15-29(8)25-12-11-24-27(5,6)26(32)14-16-30(24)19-31(25,30)18-17-28(23,29)7/h21-26,32H,1,9-19H2,2-8H3/t21-,22-,23-,24+,25+,26+,28-,29+,30-,31+/m1/s1 |
InChI Key |
IXHACUTUTOCSJE-CUIMAKJMSA-N |
Isomeric SMILES |
C[C@H](CC[C@@H](C)C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C |
SMILES |
CC(CCC(C)C(=C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
Canonical SMILES |
CC(CCC(C)C(=C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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